molecular formula C17H15BO3 B1591706 (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid CAS No. 871125-78-9

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid

Cat. No.: B1591706
CAS No.: 871125-78-9
M. Wt: 278.1 g/mol
InChI Key: ZYQMTIWKJLAEEF-UHFFFAOYSA-N
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Description

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a naphthalene moiety through a methylene bridge. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in various biochemical reactions, particularly in the suzuki–miyaura cross-coupling reaction .

Mode of Action

The (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid is a type of organoboron compound. Organoboron compounds are known for their role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid compound interacts with a palladium catalyst and another organic compound to form a new carbon-carbon bond .

Biochemical Pathways

The this compound, as an organoboron compound, is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds. The downstream effects of this reaction depend on the specific organic compounds involved.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it versatile for different synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with naphthalen-1-ol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and improved product purity. Additionally, the use of recyclable catalysts and solvents can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the naphthalene moiety and has different reactivity and applications.

    Naphthylboronic Acid: Contains a naphthalene ring but lacks the phenyl group connected through a methylene bridge.

    Biphenylboronic Acid: Contains two phenyl rings but lacks the naphthalene moiety.

Uniqueness

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid is unique due to its combination of a naphthalene moiety and a phenylboronic acid group connected through a methylene bridge. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

[4-(naphthalen-1-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BO3/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19-20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQMTIWKJLAEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584725
Record name (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-78-9
Record name (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 871125-78-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid
(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid
(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid
(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid
(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid
(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid

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